1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine
Description
1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine is a specialized aromatic hydrazine derivative featuring a phenyl ring substituted with a cyano (-CN) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing substituents enhance reactivity in condensation reactions, particularly in forming hydrazones or heterocyclic scaffolds like pyridazinones and quinazolines .
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-hydrazinyl-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-1-2-5(4-12)7(6)14-13/h1-3,14H,13H2 |
InChI Key |
VTMJDZBLUUIORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)NN)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key Insights :
- The cyano group in the target compound significantly lowers electron density at the phenyl ring compared to analogs with only -CF₃ .
Reactivity Comparison :
- The -CN group in the target compound may accelerate nucleophilic addition compared to -CF₃-only analogs due to higher electrophilicity.
- Chloro-substituted analogs (e.g., N-(2,6-Dichloro-4-trifluoromethyl)phenyl derivatives) exhibit enhanced stability in acidic conditions, attributed to steric and electronic effects of -Cl .
Physicochemical Properties
Notes:
Selectivity :
- The cyano group may enhance binding to enzymes like β-hematin in malaria research compared to -CF₃-only derivatives .
Q & A
Q. What advanced techniques validate degradation pathways under physiological conditions?
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